Z795161988

SARS-CoV-2 Nsp14 N7-Methyltransferase Structure-based optimization

Researchers studying SARS-CoV-2 Nsp14 N7-MTase often face irreversible covalent inhibitors that preclude washout and kinetic binding assays. Z795161988 is a reversible, non-covalent SAM-competitive inhibitor (IC50 2.2 μM) optimized from the ZINC61142882 lead series, delivering a 2.7-fold potency gain. Its well-characterized aggregation profile (CAC ~10-fold above IC50, detergent-reversible) makes it a reliable positive control for HTS assay validation. • Validated reversibility by jump dilution enables target engagement kinetics and competitive displacement studies. • Defined binding pose (Asp352, Tyr368, Phe367) supports rational medicinal chemistry optimization. • Suitable as an orthosteric SAM-pocket probe to discriminate binding modality of novel Nsp14 inhibitors.

Molecular Formula C16H12BrN3O4
Molecular Weight 390.19 g/mol
Cat. No. B12383667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ795161988
Molecular FormulaC16H12BrN3O4
Molecular Weight390.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)COC(=O)C2=CC(=NN2)C3=COC=C3)Br
InChIInChI=1S/C16H12BrN3O4/c17-11-1-3-12(4-2-11)18-15(21)9-24-16(22)14-7-13(19-20-14)10-5-6-23-8-10/h1-8H,9H2,(H,18,21)(H,19,20)
InChIKeyANPNOSKPPVUFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z795161988: A Defined Chemical Probe for SARS-CoV-2 Nsp14 N7-Methyltransferase (IC50 2.2 μM) with Documented Non-Covalent Binding


Z795161988 (CAS 3034181-88-6) is a synthetic organic small molecule identified as a non-covalent inhibitor of the SARS-CoV-2 Nsp14 N7-methyltransferase (MTase), a critical enzyme involved in viral RNA capping and immune evasion [1]. This compound emerged from a structure-based optimization campaign of an earlier hit (ZINC61142882), demonstrating an IC50 value of 2.2 μM in radioligand displacement assays against the SAM-binding pocket [1]. Unlike many covalent inhibitors in this target class, Z795161988 operates through a reversible, SAM- and RNA-competitive mechanism experimentally validated by rapid dilution and competition studies [1]. Its molecular formula is C16H12BrN3O4 with a molecular weight of 390.19 g/mol [1].

Z795161988 Procurement: Why Substituting with Other In-Class SARS-CoV-2 Nsp14 Inhibitors Introduces Experimental Variability


Generic substitution among SARS-CoV-2 Nsp14 N7-MTase inhibitors is scientifically inadvisable due to profound differences in binding modality (non-covalent vs. covalent), inhibitory mechanism (SAM-competitive, RNA-competitive, or bisubstrate), and chemotype-dependent assay behavior. For example, some covalent Nsp14 inhibitors target Cys387 via irreversible acrylamide warheads, while bisubstrate inhibitors like SARS-CoV-2 nsp14-IN-1 (IC50 0.061 μM) engage both SAM and RNA binding regions simultaneously . Z795161988's defined non-covalent, SAM-competitive mechanism [1] makes it suitable for reversible probe applications where covalent inhibition would confound washout or kinetic studies. Furthermore, aggregation artifacts vary widely across chemotypes; Z795161988 forms colloid-like particles by DLS with a critical aggregation concentration (CAC) ~10-fold above its Nsp14 IC50—a behavior distinct from other series members like '4824 which showed enzyme inhibition confounded by absorbance interference in counter-screens [1]. Substituting Z795161988 with an in-class analog without verifying mechanism, aggregation profile, and assay compatibility risks irreproducible results.

Z795161988 Quantitative Differentiation: Comparative Potency, Binding Mechanism, and Aggregation Profile Data for Scientific Selection


Z795161988 Potency Improvement over Parent Scaffold ZINC61142882 (Direct Head-to-Head Comparison)

Z795161988 was derived from the lead compound ZINC61142882 through analog synthesis and testing, demonstrating a 2.7-fold improvement in potency in the same enzyme inhibition assay [1]. This head-to-head comparison establishes Z795161988 as the optimized compound within this chemotype series.

SARS-CoV-2 Nsp14 N7-Methyltransferase Structure-based optimization

Z795161988 Non-Covalent Binding Mode versus Covalent Nsp14 Inhibitors: Reversibility Evidence

Z795161988 was experimentally confirmed as a non-covalent inhibitor via rapid dilution (jump dilution) experiments, demonstrating reversible binding [1]. In contrast, multiple Nsp14 inhibitors identified in the same study were designed as covalent electrophiles targeting Cys387, including aldehydes and acrylamides that form irreversible adducts [1]. This mechanistic distinction has direct experimental implications.

Reversible inhibition Non-covalent binding SARS-CoV-2 antivirals

Z795161988 SAM- and RNA-Competitive Inhibition Profile versus Bisubstrate Inhibitors

Z795161988 exhibits a SAM- and RNA-competitive pattern of inhibition as determined by varying substrate concentrations in enzyme assays [1]. This competitive profile differs fundamentally from bisubstrate Nsp14 inhibitors such as SARS-CoV-2 nsp14-IN-1 (Compound 3, IC50 0.061 μM) which simultaneously engage both SAM and RNA binding sites .

SAM-competitive RNA-competitive Bisubstrate inhibitor

Z795161988 Aggregation Profile: CAC 10-Fold Above Nsp14 IC50 with Detergent-Sensitive Counter-Screen Inhibition

In counter-screening and dynamic light scattering (DLS) studies, Z795161988 formed colloid-like particles with a critical aggregation concentration (CAC) approximately 10-fold higher than its Nsp14 IC50 [1]. Inhibition of counter-screening enzymes MDH and AmpC was observed at relevant concentrations but was eliminated upon addition of 0.01% Triton X-100—conditions that mimic the Nsp14 assay environment [1]. This aggregation profile differs from related chemotypes (e.g., '4824 analogs '6947, '6953, '6943) which showed residual MDH/AmpC inhibition even with detergent [1].

Colloidal aggregation Critical aggregation concentration Assay artifacts

Z795161988 Physicochemical and Drug-Likeness Profile: Favorable Lead-Like Parameters

Z795161988 exhibits favorable lead-like physicochemical properties including molecular weight 390.19 g/mol, XLogP 1.81, topological polar surface area 89.02 Ų, 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 rotatable bonds, with zero Lipinski's rule violations [1]. Comparative data for Nsp14 inhibitors across the field are limited in public databases, but this profile meets standard oral drug-likeness criteria for early-stage optimization.

Physicochemical properties Lipinski's Rule of Five Lead-likeness

Z795161988 Optimal Use Cases: Evidence-Backed Scenarios for SARS-CoV-2 Nsp14 N7-MTase Research


Reversible Chemical Probe for SARS-CoV-2 Nsp14 SAM-Binding Site Pharmacology

Z795161988 is uniquely suited as a reversible, non-covalent chemical probe for interrogating the SAM-binding pocket of SARS-CoV-2 Nsp14 N7-MTase. Its experimentally validated reversibility by jump dilution [1] enables washout experiments, kinetic binding studies, and competitive displacement assays that are not feasible with covalent Nsp14 inhibitors. Researchers investigating the temporal dynamics of Nsp14 inhibition or requiring reversible target engagement for orthogonal validation should prioritize Z795161988 over irreversible covalent chemotypes.

SAR and Lead Optimization Studies Building on the ZINC61142882 Chemotype

Z795161988 represents the optimized analog from the ZINC61142882 lead series with a quantifiable 2.7-fold potency improvement (IC50 2.2 μM vs. 6 μM parent) in the same assay system [1]. For medicinal chemistry programs seeking to further optimize this specific chemotype scaffold, Z795161988 provides a validated starting point with established SAR around Asp352 hydrogen bonding, Tyr368 and Ala353 interactions, and π-π stacking with Phe367 [1]. Its defined binding pose from molecular docking [1] offers a structural rationale for subsequent analog design.

High-Throughput Screening Counterscreen Validation with Documented Aggregation Controls

Z795161988's thoroughly characterized aggregation profile—including DLS-measured CAC approximately 10-fold above its Nsp14 IC50 and complete reversal of MDH/AmpC counter-screen inhibition upon detergent addition [1]—makes it an ideal positive control for establishing assay quality parameters in Nsp14 high-throughput screening campaigns. Researchers can use Z795161988 to validate that their assay conditions (including 0.01% Triton X-100 or equivalent detergent) adequately suppress aggregation-based artifacts, a critical step for distinguishing true target engagement from promiscuous colloidal inhibition.

Competitive Binding Studies for SAM-Site Orthosteric Inhibitor Characterization

Z795161988's SAM- and RNA-competitive inhibition profile [1] positions it as a suitable tool for competitive binding studies aimed at characterizing novel Nsp14 inhibitors targeting the orthosteric SAM pocket. Unlike bisubstrate inhibitors that engage both SAM and RNA binding regions (e.g., SARS-CoV-2 nsp14-IN-1 ), Z795161988's defined competitive mechanism allows researchers to use it in competition assays to determine whether new chemical entities bind the SAM pocket, the RNA binding site, or act allosterically.

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